molecular formula C16H34O2P+ B13015135 Ethyl (tributylphosphoranyl)acetate

Ethyl (tributylphosphoranyl)acetate

Cat. No.: B13015135
M. Wt: 289.41 g/mol
InChI Key: GZQUBNUKKITBSU-UHFFFAOYSA-N
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Description

Ethyl (tributylphosphoranyl)acetate is an organophosphorus compound featuring a tributylphosphoranyl group bonded to an ethyl acetate moiety. Such compounds are typically used in organic synthesis as reagents for forming carbon-carbon or carbon-phosphorus bonds. Phosphoranylidene or phosphoryl derivatives, such as those with triphenyl or trifluoroethoxy groups, are well-documented in Wittig reactions or as intermediates in fluorinated materials synthesis .

Properties

Molecular Formula

C16H34O2P+

Molecular Weight

289.41 g/mol

IUPAC Name

tributyl-(2-ethoxy-2-oxoethyl)phosphanium

InChI

InChI=1S/C16H34O2P/c1-5-9-12-19(13-10-6-2,14-11-7-3)15-16(17)18-8-4/h5-15H2,1-4H3/q+1

InChI Key

GZQUBNUKKITBSU-UHFFFAOYSA-N

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (tributylphosphoranyl)acetate can be synthesized through the reaction of ethyl bromoacetate with tributylphosphine. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

C2H5BrCO2C2H5+P(C4H9)3C2H5CO2P(C4H9)3+NaBr\text{C}_2\text{H}_5\text{BrCO}_2\text{C}_2\text{H}_5 + \text{P}(C_4H_9)_3 \rightarrow \text{C}_2\text{H}_5\text{CO}_2\text{P}(C_4H_9)_3 + \text{NaBr} C2​H5​BrCO2​C2​H5​+P(C4​H9​)3​→C2​H5​CO2​P(C4​H9​)3​+NaBr

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (tributylphosphoranyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The ethyl acetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the ethyl acetate group under basic or acidic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphoranyl acetates depending on the nucleophile used.

Scientific Research Applications

Ethyl (tributylphosphoranyl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl (tributylphosphoranyl)acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphoranyl group can stabilize transition states and intermediates, facilitating reactions that form carbon-phosphorus bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • This contrasts with electron-withdrawing groups like trifluoroethoxy, which polarize the P=O bond, increasing electrophilicity .
  • Triphenylphosphoranylidene : The ylide structure (P=C bond) enables participation in Wittig reactions to form alkenes, a hallmark application .
  • Trifluoroethoxy Groups : The strong electron-withdrawing nature of -CF₃ groups may enhance stability against hydrolysis, making such compounds suitable for fluorinated polymer synthesis .

Physicochemical Properties

  • Lipophilicity: Tributyl and dibutyl derivatives exhibit higher logP values than aryl-substituted analogs, favoring use in nonpolar reaction media.
  • Thermal Stability : Triphenylphosphoranylidene derivatives are typically stable solids, while trifluoroethoxy analogs may exhibit higher thermal stability due to fluorine’s inertness .

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